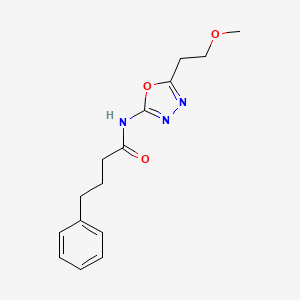

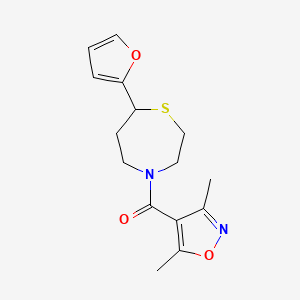

(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound is a member of the isoxazole and thiazepane families and is known for its unique properties that make it a valuable tool in scientific research.

Scientific Research Applications

Catalysis and Synthesis

- Tandem Aza-Piancatelli Rearrangement/Michael Reaction : A study presented a novel methodology involving the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process allows the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives and aminothiophenol or aminophenol. This reaction highlights the versatility of furan-based compounds in catalytic synthetic processes, offering high selectivity and good yields under mild conditions (Reddy et al., 2012).

Pharmacological Applications

- Anticancer, Antibacterial, and Anti-inflammatory Properties : Research into furan-2-carboxamide derivatives, such as the one studied by Bonilla-Castañeda et al., shows that these compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. This highlights the potential therapeutic applications of furan-based compounds in treating various diseases and conditions (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antitumor Activity

- Novel Silver Complexes Targeting Thioredoxin Reductase (TrxR) : A study by Pellei et al. introduced novel silver(I) complexes derived from bis(pyrazol-1-yl)acetate ligands, showing significant in vitro antitumor activity, especially against small-cell lung carcinoma (SCLC) cells. These complexes exhibit a mechanism of action that involves accumulation in cancer cells and selective targeting of Thioredoxin (TrxR), leading to cancer cell death through apoptosis. This research indicates the potential of metal complexes in chemotherapeutic applications (Pellei et al., 2023).

Photodegradation Studies

- Photooxygenation and Ozonolysis of Furan Derivatives : The study on Visnagin's photooxygenation and ozonolysis provides insights into the photodegradation pathways of furan derivatives. Understanding these pathways is crucial for assessing the environmental fate and stability of furan-based chemicals (Atta, Hishmat, & Wamhoff, 1993).

Natural Product Synthesis and Activity

- Novel Furanyl Derivatives from Red Seaweed with Pharmacological Activities : Research into novel furanyl compounds derived from the red seaweed Gracilaria opuntia has revealed anti-inflammatory and antioxidative properties. These findings underscore the potential of furan derivatives in developing new pharmacological agents with anti-inflammatory and antioxidant activities (Makkar & Chakraborty, 2018).

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-14(11(2)20-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-19-12/h3-4,8,13H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFYKPVTECXJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)